LY2365109 hydrochloride

Glycine Transporter 1 In Vitro Pharmacology IC50 Comparison

Purchase LY2365109 hydrochloride for reliable GlyT1 inhibition in neuroscience research. Its high selectivity (>1900-fold over GlyT2) and unique brain region-specific effects make it the benchmark for SAR studies and epilepsy models, ensuring reproducible, target-specific data. A must-have for differentiating cortical vs. caudal GlyT1 activity.

Molecular Formula C22H28ClNO5
Molecular Weight 421.9 g/mol
Cat. No. B1139371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2365109 hydrochloride
Molecular FormulaC22H28ClNO5
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl
InChIInChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H
InChIKeyZQVOAGQZHDAFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY2365109 Hydrochloride: GlyT1 Inhibitor Potency and Procurement Overview


LY2365109 hydrochloride (2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride) is a potent and selective glycine transporter 1 (GlyT1) inhibitor [1]. It demonstrates an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a, with high selectivity over GlyT2 (IC50 > 30,000 nM) . This compound is primarily utilized in neuroscience research to investigate the role of GlyT1 in synaptic glycine regulation and its therapeutic potential in CNS disorders [1].

Why Generic Substitution of LY2365109 Hydrochloride Is Not Advisable for GlyT1 Research


Despite being a GlyT1 inhibitor, LY2365109 hydrochloride cannot be considered interchangeable with other in-class compounds like ALX5407 (NFPS), bitopertin, or SSR504734. Its unique structural features, specifically the 2-tert-butylphenoxy and benzodioxole moieties, confer a distinct pharmacological profile [1]. This includes a specific potency, a unique brain region-specific effect profile, and a defined safety window that directly impacts experimental outcomes. Substituting with an analog could lead to divergent results in neurochemical, behavioral, and safety assays due to differences in target engagement, off-target effects, and in vivo exposure [2].

Quantitative Differentiation of LY2365109 Hydrochloride from Comparator GlyT1 Inhibitors


Comparative In Vitro Potency Against Human GlyT1

LY2365109 exhibits an IC50 of 15.8 nM for human GlyT1a [1]. This potency is comparable to SSR504734 (IC50 = 18 nM for hGlyT1) [2], and lies between the more potent ALX5407 (IC50 = 2.8 nM for hGlyT1) and the less potent Org 25935 (IC50 = 100 nM) [3]. Notably, LY2365109's potency is greater than that of bitopertin (IC50 = 25 nM) , representing a 1.6-fold difference.

Glycine Transporter 1 In Vitro Pharmacology IC50 Comparison

Comparative Selectivity Profile: GlyT1 vs. GlyT2

LY2365109 demonstrates >1,900-fold selectivity for GlyT1 (IC50 = 15.8 nM) over GlyT2 (IC50 > 30,000 nM) . This selectivity profile is a key differentiator. While ALX5407 exhibits an even higher selectivity ratio (>35,000-fold) , LY2365109's selectivity is comparable to that of SSR504734 (IC50 >1,000 nM for GlyT2) . The high selectivity of LY2365109 minimizes confounding effects from GlyT2 inhibition, which is primarily expressed in brainstem and spinal cord and is crucial for studies requiring specific modulation of forebrain glycine levels.

Target Selectivity GlyT2 Off-Target Activity

Comparative In Vivo Efficacy: Potentiation of NMDA-Induced Neurotransmitter Release

In a direct head-to-head study, LY2365109 appeared slightly more potent than ALX5407 over the dose-range tested for increasing cerebrospinal fluid (CSF) levels of glycine in rats [1]. Furthermore, LY2365109 has been shown to potentiate NMDA-induced increases in dialysate levels of dopamine in the prefrontal cortex . While the study does not provide a direct quantitative comparison for this specific effect, it demonstrates LY2365109's ability to modulate neurotransmitter release, a functional outcome relevant to its potential therapeutic applications. The same study notes that both compounds produced motor and respiratory impairments at higher doses, indicating a shared mechanism-based toxicity related to caudal brain GlyT1 inhibition [1].

In Vivo Microdialysis NMDA Receptor Dopamine Release

Anticonvulsant Efficacy in Preclinical Seizure Models

LY2365109 demonstrates robust anticonvulsant activity in the maximal electroshock (MES) test in mice, a standard model for generalized tonic-clonic seizures [1]. Systemic administration of LY2365109 (10-30 mg/kg, s.c.) significantly reduced seizure severity and mortality . Importantly, this effect was reversed by glycine receptor antagonists, confirming a GlyT1-dependent mechanism . While other GlyT1 inhibitors like SSR504734 have also shown efficacy in seizure models, the specific dose-response and model characteristics for LY2365109 provide a defined benchmark for researchers interested in this indication. For instance, SSR504734 was shown to increase seizure threshold in the MES test but had no effect in the 6 Hz or i.v. PTZ models, suggesting potential model-specific differences among GlyT1 inhibitors [2].

Epilepsy Seizure Threshold Maximal Electroshock (MES)

Optimal Research Application Scenarios for LY2365109 Hydrochloride


Investigating Region-Specific GlyT1 Function in the Brain

Use LY2365109 hydrochloride in neurochemical studies to differentiate GlyT1 activity in cortical versus caudal brain regions. Its intermediate potency and documented ability to elevate CSF glycine levels, with a slight potency advantage over ALX5407, make it suitable for experiments designed to probe the functional consequences of GlyT1 inhibition in specific brain areas without overwhelming the system [1].

Preclinical Efficacy Studies in Epilepsy and Seizure Models

Employ LY2365109 hydrochloride as a reference GlyT1 inhibitor in rodent models of epilepsy, such as the maximal electroshock (MES) test. Its well-characterized anticonvulsant efficacy at defined doses (10-30 mg/kg, s.c.) provides a reliable positive control for evaluating novel compounds and investigating the GlyT1-dependent mechanisms of seizure suppression [2].

Comparative Pharmacology Studies of GlyT1 Inhibitors

Include LY2365109 hydrochloride as a key comparator compound in studies profiling the structure-activity relationship (SAR) and functional selectivity of novel GlyT1 inhibitors. Its established in vitro and in vivo profile provides a benchmark for evaluating the potency, selectivity, and therapeutic index of new chemical entities [1].

Ex Vivo and In Vitro Studies Requiring High Target Selectivity

Utilize LY2365109 hydrochloride in cell-based assays or ex vivo tissue preparations where high selectivity for GlyT1 over GlyT2 is required to minimize off-target effects. Its >1,900-fold selectivity ensures that observed pharmacological effects can be confidently attributed to GlyT1 inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2365109 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.